![molecular formula C23H29N5O4 B12440597 tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate](/img/structure/B12440597.png)
tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル N-(1-{3-[(2-シアノフェニル)メチル]-1-メチル-2,6-ジオキソピリミジン-4-イル}ピペリジン-3-イル)カルバメートは、医薬品および化学研究において重要な用途を持つ複雑な有機化合物です。この化合物は、tert-ブチルカルバメート基、ピペリジン環、およびシアノフェニル部分を含む独自の構造で特徴付けられます。
準備方法
合成経路と反応条件
tert-ブチル N-(1-{3-[(2-シアノフェニル)メチル]-1-メチル-2,6-ジオキソピリミジン-4-イル}ピペリジン-3-イル)カルバメートの合成は、通常、ピペリジン環の形成、シアノフェニル基の導入、およびtert-ブチルカルバメート部分の付加を含む複数段階で構成されます。一般的な合成経路の1つは、制御された条件下でピペリジン誘導体をシアノフェニル化合物と反応させることから始まります。 反応条件には、ジメチルスルホキシド(DMSO)などの溶媒と、パラジウムまたは銅錯体などの触媒を使用することがよくあります .
工業生産方法
この化合物の工業生産には、特定の温度と圧力条件下で反応物を反応器に結合させる大規模バッチ反応が使用される場合があります。連続フロー反応器を使用すると、合成プロセスの効率と収率を向上させることもできます。 再結晶やクロマトグラフィーなどの精製工程を使用して、高純度の最終生成物を得ます .
化学反応の分析
反応の種類
tert-ブチル N-(1-{3-[(2-シアノフェニル)メチル]-1-メチル-2,6-ジオキソピリミジン-4-イル}ピペリジン-3-イル)カルバメートは、さまざまな化学反応を受けることができます。これらには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して実行できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には以下が含まれます。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素ガス、パラジウム触媒。
求核剤: アンモニア、アミン、およびその他の求核性化合物.
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります .
科学研究の用途
tert-ブチル N-(1-{3-[(2-シアノフェニル)メチル]-1-メチル-2,6-ジオキソピリミジン-4-イル}ピペリジン-3-イル)カルバメートは、いくつかの科学研究用途を持っています。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 特に神経疾患や癌の治療における薬物開発における潜在的な用途について調査されています。
科学的研究の応用
Tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
tert-ブチル N-(1-{3-[(2-シアノフェニル)メチル]-1-メチル-2,6-ジオキソピリミジン-4-イル}ピペリジン-3-イル)カルバメートの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と分子標的は、特定の用途と状況によって異なる場合があります .
類似化合物との比較
類似化合物
tert-ブチル N-(2-{[({1-メチル-5-[(トリフェニルメチル)アミノ]-1H-ピラゾール-4-イル}アミノ)カルボニル]アミノ}エチル)カルバメート: 第5世代セファロスポリン系抗生物質であるセフトロザンの合成における中間体.
tert-ブチル (3-アミノプロピル) ((トリブチルスズ)メチル)カルバメート: さまざまな有機化合物の合成に使用されています.
独自性
tert-ブチル N-(1-{3-[(2-シアノフェニル)メチル]-1-メチル-2,6-ジオキソピリミジン-4-イル}ピペリジン-3-イル)カルバメートは、ピペリジン環とシアノフェニル基、およびtert-ブチルカルバメート部分を組み合わせた独自の構造によって特徴付けられます。 官能基のこのユニークな組み合わせは、その独特の化学的および生物学的特性に貢献し、さまざまな研究および産業用途で価値のあるものになります .
特性
IUPAC Name |
tert-butyl N-[1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-23(2,3)32-21(30)25-18-10-7-11-27(15-18)19-12-20(29)26(4)22(31)28(19)14-17-9-6-5-8-16(17)13-24/h5-6,8-9,12,18H,7,10-11,14-15H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXJOQVLADBJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid](/img/structure/B12440514.png)
![1-{7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyrrole](/img/structure/B12440522.png)
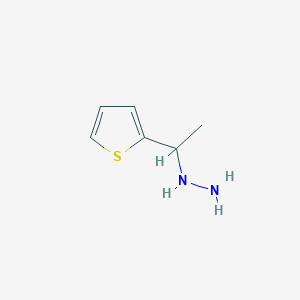
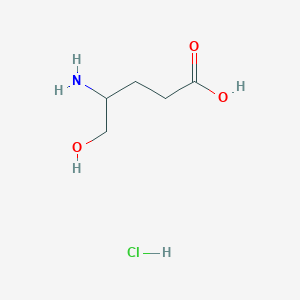
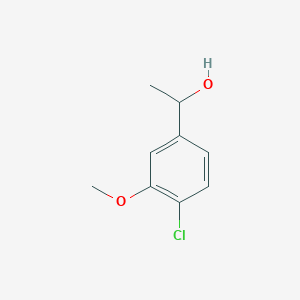
![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
![2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid](/img/structure/B12440549.png)
![4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B12440556.png)
![N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide](/img/structure/B12440557.png)
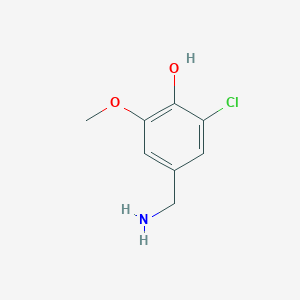


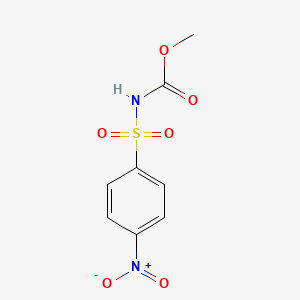
![(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride](/img/structure/B12440582.png)
